(E)-4-(4-fluorophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]but-3-en-1-one
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Overview
Description
(E)-4-(4-fluorophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]but-3-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a triazolylmethyl-pyrrolidinyl moiety, and a butenone backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-fluorophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]but-3-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through halogenation reactions.
Pyrrolidine Derivative Formation: The next step involves the formation of the pyrrolidine derivative by reacting the fluorophenyl intermediate with a suitable pyrrolidine precursor.
Triazole Introduction: The triazole ring is introduced through a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions.
Butenone Formation: The final step involves the formation of the butenone backbone through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-fluorophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under appropriate solvent conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(4-fluorophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]but-3-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of (E)-4-(4-fluorophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]but-3-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s fluorophenyl and triazole moieties play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(4-chlorophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]but-3-en-1-one
- (E)-4-(4-bromophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]but-3-en-1-one
- (E)-4-(4-methylphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]but-3-en-1-one
Uniqueness
(E)-4-(4-fluorophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]but-3-en-1-one stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs with different substituents.
Properties
IUPAC Name |
(E)-4-(4-fluorophenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]but-3-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-15-8-6-14(7-9-15)3-1-5-17(23)22-11-2-4-16(22)13-21-12-10-19-20-21/h1,3,6-10,12,16H,2,4-5,11,13H2/b3-1+/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGVEMMDMCOOBU-VQRJYJFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC=CC2=CC=C(C=C2)F)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C/C=C/C2=CC=C(C=C2)F)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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